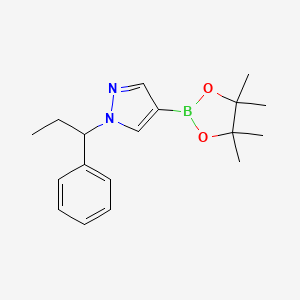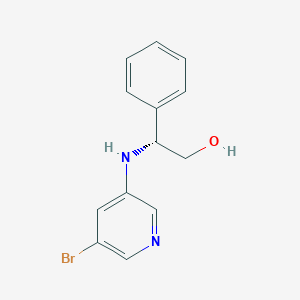![molecular formula C11H16N2O5S2 B1406638 Metanosulfonato de 4,7-dimetoxi-3-metilbenzo[d]tiazol-2(3H)-imina CAS No. 2034155-39-8](/img/structure/B1406638.png)
Metanosulfonato de 4,7-dimetoxi-3-metilbenzo[d]tiazol-2(3H)-imina
Descripción general
Descripción
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a methyl group at the 3 position, and an imine group at the 2 position, with a methanesulfonate counterion.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. This reaction is usually carried out under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at the 4 and 7 positions are introduced through electrophilic aromatic substitution reactions using methanol and a suitable catalyst, such as sulfuric acid.
Methylation: The methyl group at the 3 position is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Imine Group: The imine group at the 2 position is formed by reacting the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Methanesulfonate Formation: Finally, the compound is treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethoxy-2-methylbenzo[d]thiazole: Lacks the imine group and methanesulfonate counterion.
3-Methylbenzo[d]thiazol-2(3H)-imine: Lacks the methoxy groups.
4,7-Dimethoxybenzo[d]thiazole: Lacks the methyl group and imine group.
Uniqueness
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is unique due to the presence of both methoxy groups and the imine group, which contribute to its distinct chemical and biological properties. The methanesulfonate counterion also enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.CH4O3S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFVUVTBQMEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=N)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-Chloro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1406569.png)


![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)

![3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1406577.png)

